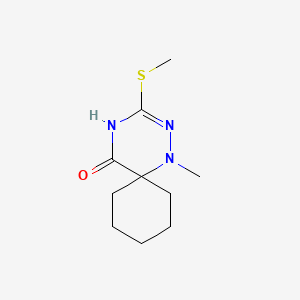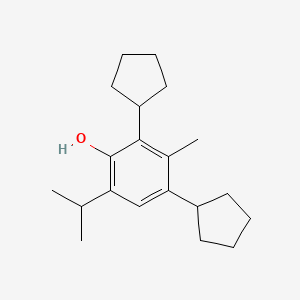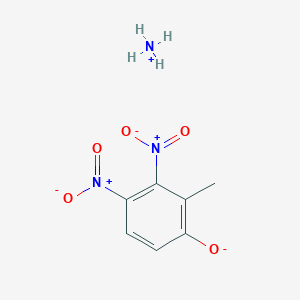
Phenol, 2-methyl-, dinitro deriv., ammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2-methyl-, dinitro deriv., ammonium salt is a chemical compound with the molecular formula C7H6N2O5.H3N. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phenol group substituted with a methyl group and two nitro groups, along with an ammonium salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methyl-, dinitro deriv., ammonium salt typically involves the nitration of 2-methylphenol (o-cresol) followed by the formation of the ammonium salt. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.
-
Nitration of 2-methylphenol
Reagents: Concentrated nitric acid (HNO3), concentrated sulfuric acid (H2SO4)
Conditions: Temperature control (0-5°C), slow addition of nitric acid to the reaction mixture
Product: 2-methyl-3,4-dinitrophenol
-
Formation of Ammonium Salt
Reagents: Ammonium hydroxide (NH4OH)
Conditions: Neutralization of the dinitrophenol with ammonium hydroxide
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and safe production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact.
化学反应分析
Types of Reactions
Phenol, 2-methyl-, dinitro deriv., ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The phenolic group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Conditions: Acidic or basic medium, controlled temperature
-
Reduction
Reagents: Hydrogen gas (H2) with a catalyst (e.g., palladium on carbon), sodium borohydride (NaBH4)
Conditions: Ambient temperature and pressure for catalytic hydrogenation, mild heating for chemical reduction
-
Substitution
Reagents: Halogens (e.g., chlorine, bromine), nitrating agents
Conditions: Controlled temperature, presence of a catalyst or promoter
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated phenols, nitrophenols
科学研究应用
Phenol, 2-methyl-, dinitro deriv., ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of dyes and pigments.
Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of explosives, pesticides, and herbicides due to its reactive nitro groups.
作用机制
The mechanism of action of Phenol, 2-methyl-, dinitro deriv., ammonium salt involves its interaction with molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound’s phenolic group can also interact with proteins and enzymes, affecting their function and activity.
相似化合物的比较
Phenol, 2-methyl-, dinitro deriv., ammonium salt can be compared with other similar compounds, such as:
2,4-Dinitrophenol: Known for its use as a pesticide and herbicide, as well as its role in biochemical research.
2,4-Dinitro-o-cresol: Used in agriculture as a herbicide and in the synthesis of dyes.
2,6-Dinitrophenol: Employed in the production of explosives and as a chemical intermediate.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an ammonium salt. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
29595-25-3 |
|---|---|
分子式 |
C7H9N3O5 |
分子量 |
215.16 g/mol |
IUPAC 名称 |
azanium;2-methyl-3,4-dinitrophenolate |
InChI |
InChI=1S/C7H6N2O5.H3N/c1-4-6(10)3-2-5(8(11)12)7(4)9(13)14;/h2-3,10H,1H3;1H3 |
InChI 键 |
SKOHULULTFGDDK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[O-].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12692851.png)
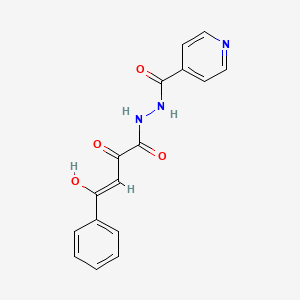

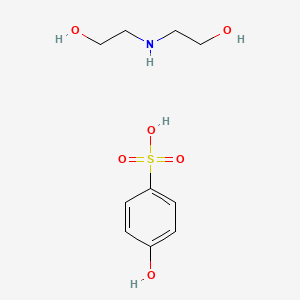


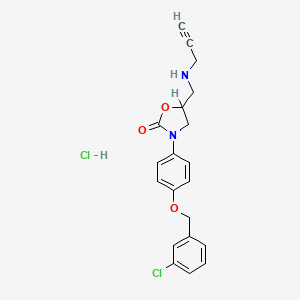
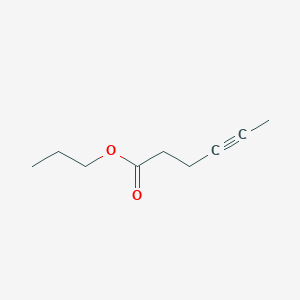

![N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide;(Z)-but-2-enedioic acid](/img/structure/B12692909.png)

